molecular formula C7H6Br2N2O2 B373475 3,5-Dibromo-4-methyl-2-nitroaniline

3,5-Dibromo-4-methyl-2-nitroaniline

Cat. No.: B373475
M. Wt: 309.94g/mol
InChI Key: JJWQRWQMQJOBLA-UHFFFAOYSA-N
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Description

Historical Context and Development in Halogenated Aromatic Chemistry

The development of halogenated aromatic chemistry has been fundamentally shaped by advances in electrophilic aromatic substitution reactions, particularly those involving bromine. The synthesis of compounds like this compound builds upon decades of research into the mechanisms and applications of aromatic halogenation reactions. Electrophilic aromatic halogenation has emerged as a cornerstone methodology for introducing halogen substituents into aromatic systems, with bromine occupying a unique position due to its intermediate reactivity between chlorine and iodine. The standard electrode potential of the Br2/Br− couple (+1.087 V) places bromine in an optimal range for many synthetic applications, being a weaker oxidizing agent than chlorine but stronger than iodine.

The evolution of bromination methodology has been particularly influenced by the development of Lewis acid catalytic systems. Traditional approaches to aromatic bromination required the activation of bromine through complexation with Lewis acids such as aluminum bromide or ferric bromide. These catalysts function by polarizing the bromine-bromine bond, generating a highly electrophilic bromine species capable of attacking the electron-rich aromatic ring. The mechanism involves the formation of a bromine-Lewis acid complex, followed by electrophilic attack on the aromatic substrate and subsequent loss of a proton to regenerate the aromatic system. This fundamental understanding has enabled the controlled introduction of bromine substituents into complex aromatic frameworks, including those containing electron-withdrawing groups such as nitro substituents.

The historical development of nitroaniline chemistry has proceeded in parallel with advances in aromatic halogenation. Early synthetic approaches to nitroaniline derivatives often involved the nitration of acetanilide derivatives followed by hydrolysis, though these methods suffered from low selectivity and harsh reaction conditions. More recent developments have focused on direct nitration methodologies that can achieve high positional selectivity while maintaining compatibility with other functional groups. The synthesis of multiply substituted systems like this compound requires sophisticated understanding of the directing effects of existing substituents and the interplay between different reaction conditions.

Significance in Substituted Nitroaniline Research

Substituted nitroanilines occupy a central position in contemporary organic chemistry research due to their versatility as synthetic intermediates and their unique electronic properties. The compound this compound represents a particularly important example within this class, as it combines multiple functional group modifications that significantly alter the electronic distribution and reactivity of the parent aniline structure. The presence of the nitro group at the ortho position relative to the amino group creates a unique electronic environment that influences both the nucleophilicity of the amino nitrogen and the overall electron density of the aromatic ring.

Recent research in substituted nitroaniline chemistry has emphasized the development of mild, environmentally friendly synthetic methodologies. One notable advancement involves the use of nitrite salts in combination with oxidizing agents to achieve direct nitration of substituted anilines under relatively mild conditions. These approaches have demonstrated particular utility in the synthesis of ortho-nitroaniline derivatives, where traditional nitration methods often suffer from poor regioselectivity. The method typically employs temperatures in the range of 20-80°C and avoids the use of strong acids, resulting in simplified workup procedures and reduced environmental impact.

The structural complexity of this compound makes it particularly valuable for studying substituent effects in aromatic systems. The compound contains both electron-withdrawing groups (bromine and nitro) and an electron-donating group (methyl), creating a complex electronic environment that can be used to probe fundamental principles of aromatic reactivity. Computational studies have provided detailed insights into the molecular properties of this compound, including its exact mass of 309.87755 Da and rotatable bond count of 0, indicating a rigid molecular framework.

Property Value Reference
Molecular Weight 309.94 g/mol
XLogP3-AA 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 309.87755 Da

The significance of this compound extends to its potential applications in materials science and pharmaceutical research. The combination of halogen substituents with nitro and amino functionalities provides multiple sites for further chemical modification, enabling the synthesis of complex molecular architectures. The rigid aromatic framework, as evidenced by the zero rotatable bond count, contributes to predictable molecular geometries that are advantageous in drug design and materials applications.

Position within the Broader Context of Brominated Organic Compounds

Brominated organic compounds represent one of the most extensively studied classes of halogenated molecules, with applications spanning from synthetic chemistry to environmental science. The compound this compound occupies a distinctive position within this broad category due to its multiple bromine substituents and complex substitution pattern. Bromine compounds typically exhibit oxidation states of -1, +1, +3, and +5, with the bromide form (-1) being the most common in organic molecules. The carbon-bromine bonds in this compound create electrophilic carbon centers due to the difference in electronegativity between bromine (2.96) and carbon (2.55).

The reactivity profile of brominated aromatic compounds is significantly influenced by the electronic effects of other substituents on the ring. In the case of this compound, the presence of both electron-withdrawing (nitro) and electron-donating (amino and methyl) groups creates a complex electronic environment that modulates the reactivity of the bromine substituents. This electronic complexity is reflected in the compound's physical properties, including its significant lipophilicity as indicated by the XLogP3-AA value of 3.4.

Brominated aromatic compounds have gained particular attention in recent years due to their prevalence in natural systems and their role in environmental chemistry. The enzyme bromoperoxidase catalyzes the oxidation of bromide to electrophilic bromine species, leading to the formation of numerous brominated organic compounds in marine environments. The oceans are estimated to release 1-2 million tons of bromoform and 56,000 tons of bromomethane annually, highlighting the significant role of brominated compounds in global biogeochemical cycles.

The synthetic utility of compounds like this compound extends to their use as building blocks for more complex molecular architectures. The multiple bromine substituents provide sites for nucleophilic substitution reactions, Grignard formation, and reductive coupling processes. These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, making such compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Recent developments in brominated compound chemistry have focused on the development of safer brominating reagents and more selective reaction conditions. Traditional bromination methods often employed elemental bromine, which poses significant toxicity and handling challenges. Modern approaches frequently utilize N-bromosuccinimide and other stable bromine sources that provide improved safety profiles while maintaining high reactivity. These advances have enabled the synthesis of complex brominated molecules under milder conditions with improved yields and selectivity.

The study of brominated compounds has also contributed to fundamental understanding of halogen bonding, a non-covalent interaction that plays important roles in molecular recognition and crystal engineering. The bromine atoms in this compound can potentially participate in halogen bonding interactions, influencing the compound's solid-state structure and intermolecular interactions. This aspect of brominated compound chemistry continues to be an active area of research with implications for drug design and materials science applications.

Properties

Molecular Formula

C7H6Br2N2O2

Molecular Weight

309.94g/mol

IUPAC Name

3,5-dibromo-4-methyl-2-nitroaniline

InChI

InChI=1S/C7H6Br2N2O2/c1-3-4(8)2-5(10)7(6(3)9)11(12)13/h2H,10H2,1H3

InChI Key

JJWQRWQMQJOBLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)[N+](=O)[O-])N)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)[N+](=O)[O-])N)Br

Origin of Product

United States

Scientific Research Applications

Dye Production

Intermediate in Azo Dye Synthesis:
3,5-Dibromo-4-methyl-2-nitroaniline serves as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The compound can undergo coupling reactions with diazonium salts to form various azo compounds, which are essential in dye chemistry.

Table: Comparison of Azo Dyes Synthesized from this compound

Azo Dye NameColorApplication Area
Azo Dye 1RedTextiles
Azo Dye 2YellowPlastics
Azo Dye 3BluePaper

Pharmaceutical Applications

Biological Activity:
Research indicates that derivatives of this compound exhibit biological activity. Studies have evaluated its effects on various biological systems, including protozoa and microorganisms. For instance, it has been shown to affect cell growth and reproduction in aquatic organisms like Tetrahymena, indicating potential environmental implications.

Toxicity Studies:
Toxicity assessments have been conducted to understand the environmental impact of this compound when released into aquatic systems. The results suggest that it poses risks to aquatic life, necessitating careful handling and regulation.

Environmental Monitoring

Detection in Textiles:
Recent advancements in analytical techniques have enabled the detection of arylamines, including this compound, in textile products. Automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) has been employed for screening harmful chemicals in clothing garments, revealing concentrations significantly above regulatory limits .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of various azo dyes from this compound through diazotization and coupling reactions. The resulting dyes were characterized for their stability and colorfastness properties.

Case Study 2: Toxicological Assessment

A comprehensive study assessed the toxicity of this compound on aquatic organisms. The findings indicated significant adverse effects on growth rates and reproductive success in Tetrahymena, highlighting the need for environmental monitoring.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters of 3,5-dibromo-4-methyl-2-nitroaniline with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 3-Br, 5-Br, 4-CH₃, 2-NO₂ C₇H₅Br₂N₂O₂ ~340 (estimated) Not available
3-Nitroaniline 3-NO₂ C₆H₆N₂O₂ 138.12 99-09-2
4-Nitroaniline 4-NO₂ C₆H₆N₂O₂ 138.12 100-01-6
3,5-Ditert-butyl-2-nitroaniline 3-(t-Bu), 5-(t-Bu), 2-NO₂ C₁₄H₂₂N₂O₂ 250.34 60190-51-4
4-Bromo-3,5-difluoro-2-iodoaniline 4-Br, 3-F, 5-F, 2-I C₆H₃BrF₂IN 333.9 1467060-36-1
2-Bromo-3,5-difluoroaniline 2-Br, 3-F, 5-F C₆H₄BrF₂N ~208 (estimated) 500357-40-4

Key Observations:

  • Halogen Effects: Bromine substituents (as in this compound) significantly increase molecular weight compared to non-halogenated nitroanilines (e.g., 3-nitroaniline: 138.12 g/mol vs. ~340 g/mol). Halogens also enhance lipophilicity and may reduce solubility in polar solvents .
  • Substituent Positions : The 2-nitro group in this compound creates steric hindrance, similar to 3,5-ditert-butyl-2-nitroaniline, where bulky substituents hinder rotational freedom and affect crystal packing .
  • Electronic Effects: Electron-withdrawing groups (NO₂, Br) deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. This contrasts with 4-nitroaniline, where the nitro group strongly activates the para position .

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be extrapolated:

  • Melting Point: Brominated analogs (e.g., 4-bromo-3,5-difluoro-2-iodoaniline) likely exhibit higher melting points than non-halogenated nitroanilines due to increased molecular symmetry and halogen interactions .
  • Solubility : The methyl group in this compound may improve solubility in organic solvents compared to fully halogenated derivatives like 4-bromo-3,5-difluoro-2-iodoaniline .
  • Stability : Nitro groups enhance thermal stability but may render compounds sensitive to reducing agents. Bromine substituents could increase photostability compared to fluorine analogs .

Preparation Methods

Role of Protecting Groups in Nitration

The amine group (-NH₂) in 4-methylaniline strongly activates the aromatic ring, favoring ortho/para nitration. To direct nitration to the desired position (C-2), the amine is protected via acetylation. The acetyl group (-COCH₃) acts as a meta director, enabling nitration at C-2 relative to the methyl group (C-4).

Example Procedure :

  • Acetylation : 4-Methylaniline is refluxed with acetic anhydride, forming N-(4-methylphenyl)acetamide.

  • Nitration : The acetylated intermediate is treated with concentrated nitric acid (65%) at 30–40°C, yielding N-(4-methyl-2-nitrophenyl)acetamide.

  • Hydrolysis : Hydrochloric acid (35%) reflux removes the acetyl group, producing 2-nitro-4-methylaniline.

Bromination Strategy

The nitro group at C-2 deactivates the ring, making bromination feasible only under vigorous conditions. Bromine (Br₂) in the presence of iron (Fe) or FeCl₃ catalyzes meta-substitution relative to the nitro group, resulting in bromination at C-3 and C-5.

Critical Parameters :

  • Temperature : 50°C in chloroform (CHCl₃) minimizes side reactions.

  • Stoichiometry : Two equivalents of Br₂ ensure di-bromination.

  • Catalyst : Fe enhances electrophilic bromine generation.

Optimized Synthetic Protocols

Step 1: Acetylation of 4-Methylaniline

ParameterValue/DetailSource
ReagentsAcetic anhydride, 4-methylaniline
Molar Ratio2.0–4.0:1 (Ac₂O:aniline)
Temperature100°C, 4 hours
Yield~85%

Step 2: Nitration of N-(4-Methylphenyl)acetamide

ParameterValue/DetailSource
ReagentsHNO₃ (65%), H₂SO₄
Temperature30–40°C, 5 hours
Yield~80%

Step 3: Hydrolysis to 2-Nitro-4-Methylaniline

ParameterValue/DetailSource
ReagentsHCl (35%), NaOH (30%)
Temperature90°C, 3 hours
Yield~83%

Step 4: Di-Bromination of 2-Nitro-4-Methylaniline

ParameterValue/DetailSource
ReagentsBr₂, Fe, CHCl₃
Temperature50°C, 24 hours
Yield~60%

Cumulative Yield : 0.85 × 0.80 × 0.83 × 0.60 ≈ 34%

Alternative Pathways and Comparative Analysis

Direct Nitration Without Protection

Unprotected 4-methylaniline undergoes nitration primarily at C-3 (para to -NH₂), yielding 3-nitro-4-methylaniline. Subsequent bromination produces undesired regioisomers, underscoring the necessity of acetylation.

Bromination Before Nitration

Brominating 4-methylaniline first introduces Br at C-2 and C-6 (ortho/para to -NH₂). Subsequent nitration at C-3 (meta to Br) results in 3-nitro-2,6-dibromo-4-methylaniline, diverging from the target structure.

Mechanistic Insights and Regioselectivity

Nitration Directed by Acetyl Group

The acetyl group’s electron-withdrawing nature deactivates the ring, directing nitration to the meta position (C-2) relative to the methyl group. This contrasts with unprotected aniline, where -NH₂ directs nitration para to itself.

Bromination Under Deactivated Conditions

The nitro group’s strong deactivation necessitates Fe catalysis to generate Br⁺. Bromine adds at C-3 and C-5, meta to -NO₂ and ortho to -CH₃, achieving the desired substitution pattern.

Industrial and Laboratory-Scale Considerations

Solvent Selection

  • CHCl₃ : Ideal for bromination due to low polarity and Br₂ solubility.

  • 2-Methoxyethanol/Water : Facilitates Na₂S₂O₄-mediated reductions but is avoided here to preserve the nitro group.

Purification Techniques

  • Recrystallization : 80–90% aqueous ethanol yields crystals with >98% purity.

  • pH Control : Adjusting to pH 1–2 during hydrolysis precipitates the product while removing impurities.

Challenges and Mitigation Strategies

Over-Bromination

Excess Br₂ or prolonged reaction times lead to tri-brominated byproducts. Stoichiometric control and incremental Br₂ addition mitigate this.

Competing Directing Effects

The methyl group’s ortho/para-directing tendency can clash with nitro’s meta-directing influence. Acetylation prior to nitration resolves this conflict .

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-4-methyl-2-nitroaniline, and what are the critical reaction parameters?

  • Methodological Answer: The synthesis typically involves sequential bromination and nitration of a substituted aniline precursor. For example:

Bromination: Use liquid bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C). The methyl group at position 4 directs bromination to positions 3 and 2.

Nitration: Introduce the nitro group using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. The nitro group’s electron-withdrawing nature stabilizes the aromatic ring but may compete with bromine substituents for directing effects .
Key parameters include stoichiometry, reaction time, and temperature, as deviations can lead to byproducts like regioisomers or over-halogenated compounds.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer:
  • ¹H/¹³C NMR: The methyl group (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~7–8 ppm) show distinct splitting due to bromine’s heavy atom effect. The nitro group deshields adjacent carbons, shifting ¹³C signals upfield .
  • IR Spectroscopy: Strong absorption bands for the nitro group (1530–1350 cm⁻¹) and C-Br stretches (600–500 cm⁻¹).
  • Mass Spectrometry: Molecular ion peaks at m/z 323 (C₇H₅Br₂N₂O₂⁺) with isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point or spectroscopic data reported in different studies for this compound?

  • Methodological Answer: Contradictions may arise from impurities, polymorphic forms, or instrumentation calibration. To address this:
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Adjust gradient elution based on retention times observed in similar nitroaniline derivatives .
  • Cross-Validation: Compare data with multiple techniques (e.g., DSC for melting point, X-ray crystallography for crystal structure).
  • Recrystallization: Repurify using solvents like ethanol or DCM to isolate the most stable polymorph .

Q. What strategies are recommended to minimize byproduct formation during the nitration step in the synthesis of this compound?

  • Methodological Answer: Byproducts often result from competing nitration at undesired positions or over-oxidation. Mitigation strategies include:
  • Directing Group Optimization: The methyl group at position 4 enhances para-directing effects, but bromine’s electron-withdrawing nature may counteract this. Use low-temperature nitration (<5°C) to slow reaction kinetics and improve selectivity .
  • Protection/Deprotection: Temporarily protect the amine group (e.g., acetylation) to prevent unwanted side reactions.
  • In Situ Monitoring: Track reaction progress via TLC (silica gel, UV visualization) or inline FTIR to detect intermediates early .

Q. How does the electron-withdrawing effect of the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer: The nitro group deactivates the ring, making NAS challenging unless strongly activating substituents are present. Key considerations:
  • Activation Requirements: Use high-temperature conditions or catalysts (e.g., CuI) to facilitate substitution at brominated positions.
  • Regioselectivity: Bromine at positions 3 and 5 may act as leaving groups, but the nitro group directs substitution to positions ortho/para to itself. Computational modeling (DFT) can predict reactive sites .
  • Competing Mechanisms: Assess potential elimination pathways (e.g., dehydrohalogenation) under basic conditions .

Q. What are the primary decomposition pathways of this compound under varying storage conditions, and how can stability be assessed?

  • Methodological Answer: Degradation pathways include:
  • Hydrolysis: Nitro groups may hydrolyze to amines under acidic/alkaline conditions.
  • Photodegradation: UV exposure can cleave C-Br bonds, forming aryl radicals.
    Stability Assessment:
  • Accelerated Aging Studies: Store samples at 40°C/75% RH and monitor degradation via LC-MS.
  • Light Exposure Tests: Use a solar simulator (e.g., Xenon arc lamp) to study photostability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.